molecular formula C26H22N2O4 B4895663 Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate

Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate

Cat. No.: B4895663
M. Wt: 426.5 g/mol
InChI Key: OYXCNWVKWPBZTK-OBRGUKLBSA-N
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Description

Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a penta-2,4-dienamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-aminobenzoate. This intermediate is then reacted with (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles: Ammonia, primary amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[(2E,4E)-2-benzamido-5-phenylpenta-2,4-dienoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-32-26(31)21-15-17-22(18-16-21)27-25(30)23(14-8-11-19-9-4-2-5-10-19)28-24(29)20-12-6-3-7-13-20/h2-18H,1H3,(H,27,30)(H,28,29)/b11-8+,23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXCNWVKWPBZTK-OBRGUKLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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